molecular formula C11H18O3 B6231503 5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid, Mixture of diastereomers CAS No. 2386799-13-7

5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6231503
CAS No.: 2386799-13-7
M. Wt: 198.26 g/mol
InChI Key: YYQKBUAWGZQNPD-UHFFFAOYSA-N
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Description

5-(tert-butoxy)spiro[23]hexane-1-carboxylic acid, Mixture of diastereomers, is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group. This is followed by carboxylation to introduce the carboxylic acid functionality. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired diastereomeric mixture is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can influence biochemical pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane-1-carboxylic acid: Lacks the tert-butoxy group, resulting in different chemical properties.

    5-(tert-butoxy)spiro[2.3]hexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-1-carboxylate: Another tert-butoxy-containing compound with different core structure.

Uniqueness

The presence of both the spirocyclic structure and the tert-butoxy group in 5-(tert-butoxy)spiro[2.3]hexane-1-carboxylic acid imparts unique chemical properties, making it distinct from other similar compounds. These properties include enhanced stability, specific reactivity, and potential for diverse applications in various fields.

Properties

CAS No.

2386799-13-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]spiro[2.3]hexane-2-carboxylic acid

InChI

InChI=1S/C11H18O3/c1-10(2,3)14-7-4-11(5-7)6-8(11)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

YYQKBUAWGZQNPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC2(C1)CC2C(=O)O

Purity

95

Origin of Product

United States

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